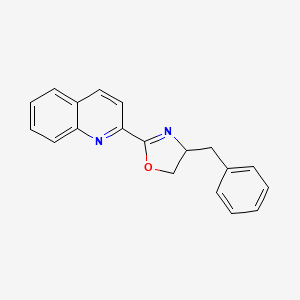
4-Benzyl-2-quinolin-2-yl-4,5-dihydro-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyl-2-quinolin-2-yl-4,5-dihydro-1,3-oxazole is a heterocyclic compound that features a unique combination of benzyl, quinoline, and oxazole moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-2-quinolin-2-yl-4,5-dihydro-1,3-oxazole typically involves the condensation of 2-quinolinecarboxaldehyde with benzylamine, followed by cyclization with an appropriate reagent such as ethyl chloroformate. The reaction is usually carried out in a solvent like ethanol under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 4-Benzyl-2-quinolin-2-yl-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the oxazole ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzyl and quinoline rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Saturated oxazole derivatives.
Substitution: Various substituted benzyl and quinoline derivatives.
Scientific Research Applications
4-Benzyl-2-quinolin-2-yl-4,5-dihydro-1,3-oxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4-Benzyl-2-quinolin-2-yl-4,5-dihydro-1,3-oxazole involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation. The exact pathways and molecular targets are still under investigation, but its effects are believed to be mediated through interactions with cellular proteins and nucleic acids .
Comparison with Similar Compounds
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Imidazole Derivatives: Exhibit a broad range of biological properties, including antimicrobial and anti-inflammatory activities.
Quinolinyl-pyrazoles: Used in the synthesis of pharmacologically active compounds.
Uniqueness: 4-Benzyl-2-quinolin-2-yl-4,5-dihydro-1,3-oxazole stands out due to its unique combination of benzyl, quinoline, and oxazole moieties, which confer distinct chemical and biological properties
Biological Activity
4-Benzyl-2-quinolin-2-yl-4,5-dihydro-1,3-oxazole is an organic compound notable for its complex structure, which includes a quinoline ring fused with an oxazole ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The molecular formula is C18H18N2O, with a molecular weight of approximately 288.3 g/mol .
Synthesis
The synthesis of this compound typically involves cyclization reactions between quinoline derivatives and oxazole precursors. Common methods include:
- Cyclization with Catalysts : Utilizing copper salts and proline as ligands in environmentally friendly solvents like aqueous ethanol.
- Microwave-Assisted Synthesis : Enhancing yield and reducing reaction time through modern synthetic techniques .
Antimicrobial Activity
Research indicates that 4-Benzyl-2-quinolin-2-y -4,5-dihydro -1,3 -oxazole exhibits significant antimicrobial properties. A study evaluated its Minimum Inhibitory Concentration (MIC) against various pathogens:
| Pathogen | MIC (µg/ml) |
|---|---|
| Candida albicans | 1.6 |
| Candida tropicalis | 3.2 |
| Aspergillus niger | 1.6 |
| Escherichia coli | 3.2 |
These results suggest that the compound is effective against both fungal and bacterial strains .
Anticancer Activity
The compound has shown potential as an anticancer agent. Its mechanism involves the inhibition of DNA synthesis by targeting bacterial DNA gyrase and type IV topoisomerase, leading to cell death . In vitro studies have demonstrated its efficacy against various cancer cell lines with IC50 values indicating significant cytotoxicity.
Anti-inflammatory Properties
The compound also modulates signaling pathways related to inflammation. It has been observed to inhibit NF-kB signaling, which is crucial in inflammatory responses . This property could position it as a therapeutic candidate for inflammatory diseases.
Case Studies
Several studies have explored the biological activity of oxazole derivatives similar to 4-Benzyl-2-quinolin-2-y -4,5-dihydro -1,3 -oxazole:
- Study on Antimicrobial Activity : Singh et al. synthesized various oxazole derivatives and evaluated their antibacterial potential against S. aureus and E. coli, finding that certain compounds exhibited superior activity compared to standard antibiotics .
- Anticancer Evaluation : A comprehensive review highlighted the anticancer properties of oxazole-containing compounds, noting their ability to induce apoptosis in cancer cells through various pathways .
Properties
Molecular Formula |
C19H16N2O |
|---|---|
Molecular Weight |
288.3 g/mol |
IUPAC Name |
4-benzyl-2-quinolin-2-yl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C19H16N2O/c1-2-6-14(7-3-1)12-16-13-22-19(20-16)18-11-10-15-8-4-5-9-17(15)21-18/h1-11,16H,12-13H2 |
InChI Key |
DYPJONUSIRRGAX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N=C(O1)C2=NC3=CC=CC=C3C=C2)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















